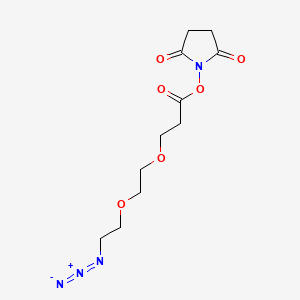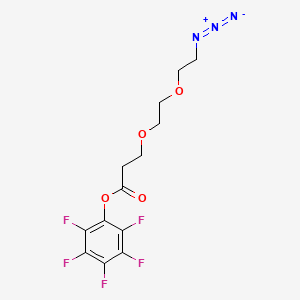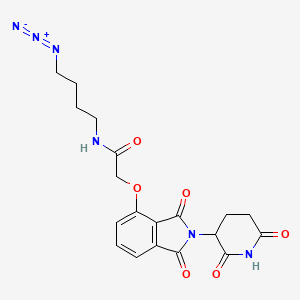
Azido-Thalidomide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Azido-Thalidomide is a building block in the synthesis of proteolysis-targeting chimera (PROTAC) technologies . It contains thalidomide, which is a ligand for the E3 ubiquitin ligase cereblon, and can be conjugated to alkynylated ligands for target proteins via click chemistry .
Synthesis Analysis
A five-step synthesis of an azido-thalidomide analogue is presented. The sequence requires cheap and readily available starting materials and reagents, and only two steps require purification .Molecular Structure Analysis
Azido-Thalidomide has a molecular formula of C19H20N6O6 . Its average mass is 428.399 Da and its monoisotopic mass is 428.144440 Da .Chemical Reactions Analysis
Azido-Thalidomide is involved in operationally simple chemical reactions, termed click reactions, which are widely used in many scientific fields .Applications De Recherche Scientifique
Antiangiogenic Activity
Azido-Thalidomide has been found to have antiangiogenic activity, which means it can inhibit the formation of new blood vessels . This property is of clinical interest, especially in the field of cancer research, where the growth of new blood vessels can contribute to the spread of cancer .
Anti-Immunomodulatory Activity
In addition to its antiangiogenic activity, Azido-Thalidomide also exhibits anti-immunomodulatory activity . This means it can modulate the immune system, which can be beneficial in treating diseases that are caused by an overactive immune response .
Cereblon Binding
The protein cereblon has been identified as the target for Thalidomide, and Azido-Thalidomide has been used in in silico pharmacophore analysis and molecular docking with a crystal structure of human cereblon . This research could help in the development of new drugs that target cereblon .
Treatment of Hansen’s Disease
Thalidomide and its analogs, including Azido-Thalidomide, have been used in the treatment of Hansen’s disease . This disease, also known as leprosy, is a chronic infectious disease that affects the skin and nerves .
5. Treatment of Multiple Myeloma and Other Cancers Thalidomide and its analogs have also been used in the treatment of multiple myeloma and other cancers . The antiangiogenic and anti-immunomodulatory activities of these compounds can help to inhibit the growth and spread of cancer cells .
Development of Safer Derivatives
Due to the significant side effect profile of Thalidomide, there has been interest in developing safer and non-teratogenic derivatives . Azido-Thalidomide is one such derivative, and research into its properties and potential uses is ongoing .
Mécanisme D'action
Target of Action
Azido-Thalidomide, like its parent compound Thalidomide, primarily targets a protein called Cereblon (CRBN) . CRBN is a ligand-dependent substrate receptor of the E3 ubiquitin ligase complex cullin-RING ligase 4 (CRL4 CRBN) . The role of CRBN is crucial in the therapeutic effects of Thalidomide and its derivatives .
Mode of Action
The mode of action of Azido-Thalidomide involves its interaction with CRBN. When a ligand such as Thalidomide or its derivative binds to CRBN, it recognizes various ‘neosubstrates’ depending on the shape of the ligand . This binding induces the recruitment of non-native substrates to CRL4 CRBN and their subsequent degradation .
Biochemical Pathways
The biochemical pathways affected by Azido-Thalidomide are related to the ubiquitin-proteasome system. The binding of Thalidomide derivatives to CRBN, a substrate recognition receptor for CRL4, induces the recruitment of non-native substrates to CRL4 CRBN and their subsequent degradation . This process can affect various biochemical pathways depending on the specific ‘neosubstrates’ recognized.
Pharmacokinetics
Thalidomide is known to exhibit absorption rate-limited pharmacokinetics due to its low solubility in the gastrointestinal tract .
Result of Action
The molecular and cellular effects of Azido-Thalidomide’s action would be expected to be similar to those of Thalidomide, given their similar structures and targets. Thalidomide displays immunosuppressive and anti-angiogenic activity through modulating the release of inflammatory mediators like tumor necrosis factor-alpha (TNF-a) and other cytokine action .
Action Environment
The action of Azido-Thalidomide, like Thalidomide, could be influenced by various environmental factors. These include the pharmacological context of drug-drug interactions and the physiological context of liver diseases . .
Safety and Hazards
Orientations Futures
Thalidomide-based regimens remain important alternatives for heavily pretreated patients, especially for those who have no access to novel therapies and/or are not eligible for their use . Ongoing and future trials may provide further insights into the current role of thalidomide, especially by comparing thalidomide-containing regimens with protocols based on newer-generation IMiDs and by investigating thalidomide’s association with novel therapies .
Propriétés
IUPAC Name |
N-(4-azidobutyl)-2-[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]oxyacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N6O6/c20-24-22-9-2-1-8-21-15(27)10-31-13-5-3-4-11-16(13)19(30)25(18(11)29)12-6-7-14(26)23-17(12)28/h3-5,12H,1-2,6-10H2,(H,21,27)(H,23,26,28) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USWFAZSQVLTHHA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCN=[N+]=[N-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N6O6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Q & A
Q1: What makes this azido-labeled thalidomide analogue significant for research?
A: The study introduces a novel azido-labeled thalidomide analogue synthesized through a facile, five-step process. [] This analogue demonstrates comparable activity to thalidomide in inhibiting the proliferation of human microvascular endothelial cells. [] The presence of the azido group makes it particularly interesting as a potential tool for photoaffinity labeling. This technique allows researchers to identify and study the biological targets of thalidomide, which remain incompletely understood. By gaining a clearer picture of how thalidomide interacts with its targets at a molecular level, researchers may be able to develop safer and more effective thalidomide-based therapies in the future.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

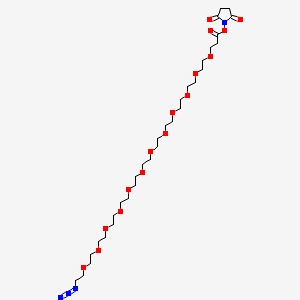
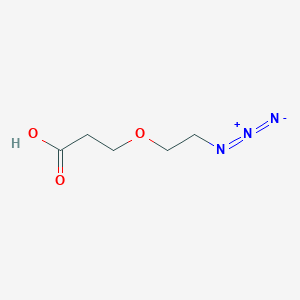
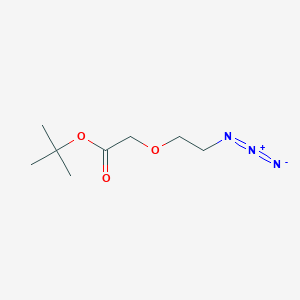
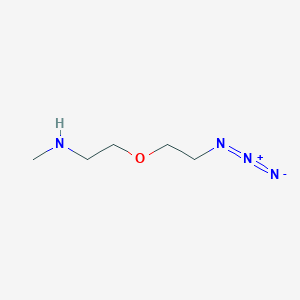
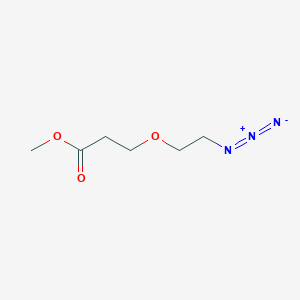
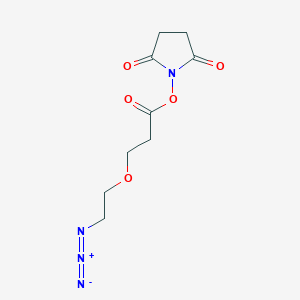

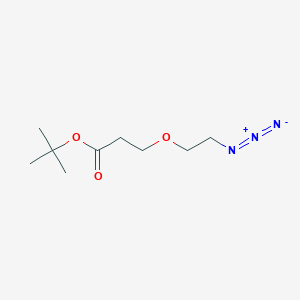


![2-[2-(2-Azidoethoxy)ethoxy]ethanamine](/img/structure/B605823.png)
